molecular formula C16H17N3O2S B5792913 4-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline

4-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B5792913
M. Wt: 315.4 g/mol
InChI Key: HEKXEPVBOVKFRW-UHFFFAOYSA-N
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Description

4-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is an organic compound with the molecular formula C16H17N3O2S. This compound is characterized by a quinazoline core structure, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The presence of a nitrobenzyl group and a sulfanyl group attached to the quinazoline core makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction using 3-nitrobenzyl chloride and a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate compound with a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the sulfanyl group can form disulfide bonds with thiol-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
  • 4-Methyl-2-[(3-nitrobenzyl)oxy]-5,6,7,8-tetrahydroquinazoline
  • 4-Methyl-2-[(3-nitrobenzyl)amino]-5,6,7,8-tetrahydroquinazoline

Uniqueness

4-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is unique due to the presence of both a nitrobenzyl group and a sulfanyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in the quinazoline core structure makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methyl-2-[(3-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-14-7-2-3-8-15(14)18-16(17-11)22-10-12-5-4-6-13(9-12)19(20)21/h4-6,9H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKXEPVBOVKFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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